molecular formula C18H20N4O3 B5359960 4-(4-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide

4-(4-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide

Cat. No.: B5359960
M. Wt: 340.4 g/mol
InChI Key: OHLRLRNRZJUPCF-DEDYPNTBSA-N
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Description

4-(4-Methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide is an organic compound that features both an aniline and a nitrophenyl group

Preparation Methods

The synthesis of 4-(4-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide typically involves the condensation of 4-methylaniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of solvents to increase yield and purity .

Chemical Reactions Analysis

4-(4-Methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(4-Methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methylanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-14-4-8-16(9-5-14)19-12-2-3-18(23)21-20-13-15-6-10-17(11-7-15)22(24)25/h4-11,13,19H,2-3,12H2,1H3,(H,21,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLRLRNRZJUPCF-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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